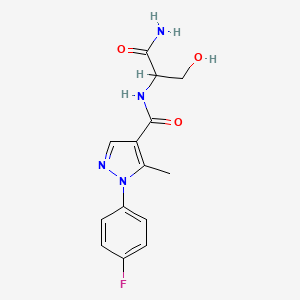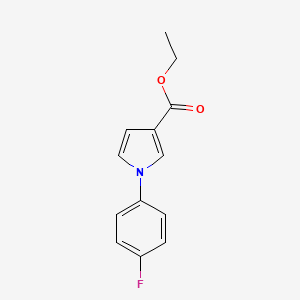
N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-(4-fluorophenyl)-5-methylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to a series of reactions to form the aminothienopyrimidine core .
Industrial Production Methods
Industrial production methods for OSM-S-251 are not well-documented, as this compound is primarily used in research settings. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
OSM-S-251 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, such as halogenation, are commonly used to introduce different substituents onto the thienopyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in the reactions involving OSM-S-251 include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of OSM-S-251 include various substituted thienopyrimidines, which are evaluated for their biological activity against malaria parasites .
Scientific Research Applications
OSM-S-251 has been extensively studied for its potential applications in scientific research, particularly in the field of malaria treatment. Some of the key applications include:
Chemistry: The compound is used as a starting material for the synthesis of analogs with improved antimalarial activity.
Biology: OSM-S-251 is evaluated for its biological activity against malaria parasites, including its ability to inhibit parasite growth and replication.
Medicine: The compound is investigated as a potential antimalarial drug, with studies focusing on its efficacy, safety, and mechanism of action.
Mechanism of Action
The mechanism of action of OSM-S-251 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase, an enzyme essential for protein synthesis in the malaria parasite. The compound acts as a pro-inhibitor, forming covalent adducts with the enzyme and blocking its activity. This leads to the inhibition of protein translation and activation of the amino acid starvation response in the parasite .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to OSM-S-251 include other aminothienopyrimidines and sulfonamides, such as OSM-S-106 and TCMDC-135294. These compounds share structural similarities and are also investigated for their antimalarial activity .
Uniqueness
OSM-S-251 is unique due to its specific mechanism of action, targeting the asparagine tRNA synthetase enzyme in Plasmodium falciparum. This distinguishes it from other antimalarial compounds that may target different enzymes or pathways. Additionally, the open-source nature of its development allows for collaborative research and rapid optimization of its properties .
Properties
Molecular Formula |
C14H15FN4O3 |
|---|---|
Molecular Weight |
306.29 g/mol |
IUPAC Name |
N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-(4-fluorophenyl)-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H15FN4O3/c1-8-11(14(22)18-12(7-20)13(16)21)6-17-19(8)10-4-2-9(15)3-5-10/h2-6,12,20H,7H2,1H3,(H2,16,21)(H,18,22) |
InChI Key |
SYXYTYKMKDLUFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)NC(CO)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3,4-difluorophenyl)ethoxy]-3-(1H-indol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798235.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798246.png)
![3-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N,N-dimethylbenzamide](/img/structure/B10798250.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-pyrrolidin-1-ylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798253.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-piperidin-1-ylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798257.png)
![4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]aniline](/img/structure/B10798263.png)
![5-[2-(2-Chlorophenyl)ethoxy]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798271.png)
![N-(5-chloro-2-methylphenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798282.png)
![Methyl 3-hydroxy-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]propanoate](/img/structure/B10798289.png)

![tert-butyl N-[1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-yl]carbamate](/img/structure/B10798305.png)
![2-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B10798313.png)
![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798316.png)
![2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methoxy]acetamide](/img/structure/B10798319.png)
